PGLa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

PGLa, or poly(glycolic acid), is a biodegradable thermoplastic polyester characterized by its aliphatic ester bonds. These bonds contribute to its hydrolytic instability, making PGLa a material of significant interest in biomedical applications. The polymer exhibits a glass transition temperature ranging from 35°C to 40°C and possesses high crystallinity (approximately 45-55%), which leads to remarkable mechanical properties, such as an elongation coefficient of 15-35% and an elastic modulus of around 12.5 GPa. PGLa is fully degraded by the body within four months, although its mechanical properties diminish significantly after six weeks .

Drug Delivery

One of the most prominent research applications of PLGA lies in its ability to act as a carrier for drug delivery []. Due to its biodegradability, PLGA can be implanted in the body and gradually breaks down, releasing the encapsulated drug at a controlled rate. This allows for sustained and targeted drug delivery, potentially reducing side effects and improving treatment efficacy []. Researchers are actively investigating the use of PLGA nanoparticles and microparticles to deliver various drugs, including:

- Anti-cancer drugs for targeted tumor therapy [].

- Chemotherapeutic agents for sustained release and reduced systemic toxicity.

- Vaccines for inducing prolonged immune responses [].

Tissue Engineering

PLGA's biocompatible and biodegradable nature makes it a valuable material for tissue engineering applications. Researchers explore its use in creating scaffolds that mimic the natural extracellular matrix (ECM) and provide support for cell growth and tissue regeneration []. These scaffolds can be tailored to specific tissues like bone, cartilage, and skin, offering a potential solution for:

- Repairing damaged tissues following injuries or diseases [].

- Guiding the growth and differentiation of stem cells for regenerative medicine [].

- Developing in vitro models for studying tissue development and disease progression [].

Gene Therapy

PLGA also plays a role in gene therapy research as a carrier for delivering genetic material like DNA and RNA molecules into cells []. By encapsulating these molecules within PLGA nanoparticles, researchers can achieve targeted delivery to specific tissues and cells, potentially offering a novel approach for treating genetic disorders and infectious diseases [].

The primary chemical reaction involving PGLa is hydrolysis, where the ester bonds in the polymer are cleaved in the presence of water. This process results in the formation of glycolic acid, which is further metabolized through various metabolic pathways in the body. The degradation kinetics can vary depending on environmental conditions and the specific formulation of PGLa used .

The synthesis of PGLa typically involves ring-opening polymerization or solution polycondensation methods. The choice of method influences the molecular weight and properties of the resulting polymer. For instance, varying the ratio of lactic acid to glycolic acid during synthesis allows for tailored mechanical properties and degradation rates. Advanced techniques also enable the production of PGLa with controlled stereochemistry and sequence, enhancing its applicability in biomedical fields .

PGLa is widely used in various biomedical applications due to its biodegradability and mechanical properties:

- Sutures: Absorbable sutures made from PGLa are commonly used in surgical procedures.

- Drug Delivery Systems: PGLa can encapsulate drugs and release them over time as it degrades.

- Tissue Engineering Scaffolds: Its biocompatibility makes it ideal for scaffolding in regenerative medicine.

- Orthopedic Devices: Used in devices that require gradual absorption over time .

Studies on PGLa have focused on its interactions with biological systems, particularly how it degrades and releases its byproducts in vivo. Research has shown that the rate of degradation can be influenced by factors such as pH, temperature, and the presence of enzymes like esterases. These interactions are crucial for optimizing PGLa's performance in drug delivery and tissue engineering applications .

PGLa shares similarities with other biodegradable polymers but stands out due to its unique properties:

| Compound Name | Composition | Degradation Time | Mechanical Properties |

|---|---|---|---|

| Poly(lactic acid) | Lactic acid only | 10 months | High strength, low elongation |

| Poly(glycolic acid) | Glycolic acid only | 4 months | High crystallinity |

| Poly(lactic-co-glycolic acid) | Lactic and glycolic | Varies (1-6 months) | Tunable based on ratio |

Uniqueness of PGLa:

- Faster Degradation: Compared to pure polylactic acid, PGLa degrades more quickly due to its higher glycolic content.

- Versatile

Peptidyl-Glycylleucine-Carboxyamide is a twenty-one residue antimicrobial peptide with the primary sequence Glycine-Methionine-Alanine-Serine-Lysine-Alanine-Glycine-Alanine-Isoleucine-Alanine-Glycine-Lysine-Isoleucine-Alanine-Lysine-Valine-Alanine-Leucine-Lysine-Alanine-Leucine-carboxyamide [1] [12] [36]. This peptide belongs to the magainin family of antibiotic peptides originally isolated from the granular skin glands of Xenopus laevis [1] [2] [3].

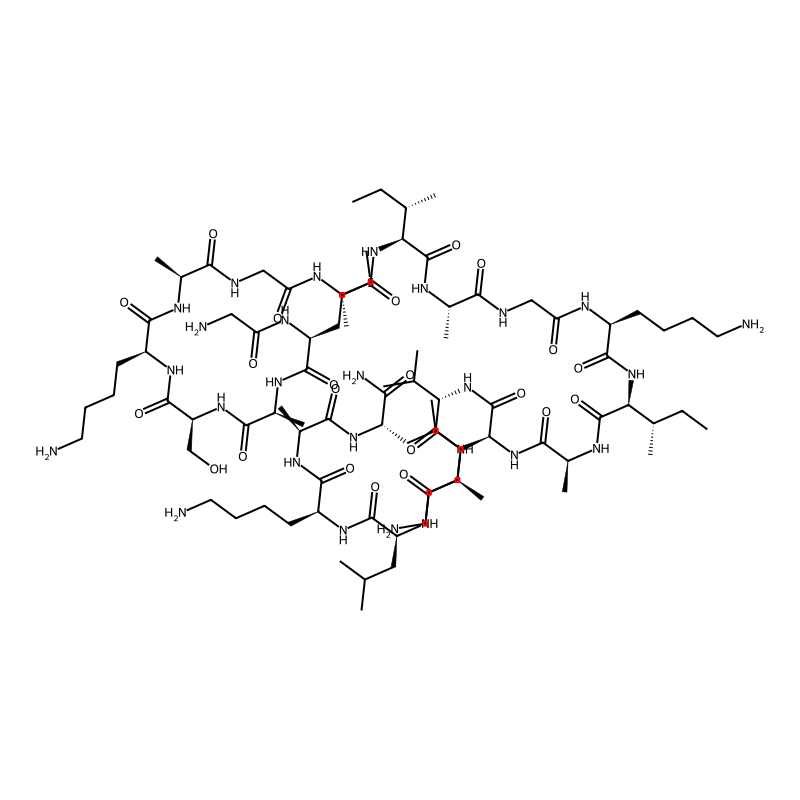

The molecular formula of PGLa is C₈₈H₁₆₂N₂₆O₂₂S with a molecular weight of 1968.45 daltons [36]. The peptide exhibits a distinctive amino acid composition characterized by a high proportion of alanine residues, which constitute 33.3% of the total sequence [12] [36]. The detailed amino acid composition analysis reveals the following distribution:

| Amino Acid | Single Letter Code | Count | Percentage (%) | Molecular Weight (Da) |

|---|---|---|---|---|

| Alanine | A | 7 | 33.3 | 71.078 |

| Lysine | K | 4 | 19.0 | 128.172 |

| Glycine | G | 3 | 14.3 | 57.051 |

| Isoleucine | I | 2 | 9.5 | 113.158 |

| Leucine | L | 2 | 9.5 | 113.158 |

| Methionine | M | 1 | 4.8 | 131.196 |

| Serine | S | 1 | 4.8 | 87.077 |

| Valine | V | 1 | 4.8 | 99.131 |

The chemical properties of PGLa reveal a peptide with 61.9% hydrophobic residues, 19.0% charged residues, and 38.1% polar residues [12] [17]. The peptide possesses a net positive charge of +4 at physiological pH due to the presence of four lysine residues distributed throughout the sequence [1] [3] [15].

Post-translational Processing from PYLa/Peptidyl-Glycylleucine-Carboxyamide A Precursor

Peptidyl-Glycylleucine-Carboxyamide undergoes post-translational processing from a larger precursor protein designated PYLa/Peptidyl-Glycylleucine-Carboxyamide A [12] [13] [16]. The mature PGLa peptide corresponds to amino acids 39-59 of the PYLa/Peptidyl-Glycylleucine-Carboxyamide A precursor after enzymatic cleavage [12]. This processing pathway involves discrete morphological rearrangements of the entire secretory compartment within the granular skin glands of Xenopus laevis [13].

The biosynthesis pathway demonstrates that precursor proteins are initially synthesized in intact secretory cells, while post-translational processing requires morphological reorganization to a vacuolated stage [13]. Immunocytochemical localization studies indicate that the processing occurs through a step-wise mechanism involving specific endoproteolytic cleavage events that release PGLa along with other bioactive peptides including PYLa and Peptidyl-Glycylleucine-Carboxyamide-H from the common precursor [12] [13].

The post-translational processing involves the activity of putative processing enzymes, including dipeptidyl aminopeptidase, which exhibits high activity during periods of peptide biosynthesis and regeneration [13]. The processed secretory material is subsequently stored in vacuolae-derived storage granules within the mature gland structure [13]. This processing mechanism ensures the controlled release of the mature antimicrobial peptide in response to appropriate physiological stimuli [16].

Secondary Structure: α-Helical Conformation

Peptidyl-Glycylleucine-Carboxyamide exhibits a remarkable conformational plasticity that is fundamentally dependent on its environmental context [1] [2] [17]. In aqueous solution, the peptide is practically devoid of secondary structure and adopts a random coil conformation [6] [17] [21]. However, upon interaction with membrane-mimetic systems, particularly in the presence of anionic lipids, PGLa undergoes a dramatic structural transition to adopt a well-defined α-helical conformation [1] [2] [17].

Nuclear magnetic resonance spectroscopy studies have demonstrated that the α-helical structure is formed between residues 6 and 21 when PGLa is associated with detergent micelles or lipid bilayers [2]. The amino-terminal residues (1-5) remain highly mobile and do not participate in the stable helical structure [2]. Solid-state nuclear magnetic resonance experiments using specifically labeled peptides have shown that the fluctuations of backbone sites decrease progressively from Alanine-6 toward the carboxy terminus, with Alanine-20 exhibiting essentially rigid behavior [2].

The helical conformation of PGLa demonstrates concentration-dependent realignment properties within membrane environments [15] [19]. At low peptide concentrations (peptide to lipid ratio of 1:200), the amphiphilic peptide adopts a surface-bound state with the helix axis oriented approximately parallel to the membrane surface (tilt angle of approximately 95°) [15] [19] [21]. At higher concentrations (peptide to lipid ratio of 1:50), the peptide undergoes realignment to an obliquely tilted state with a tilt angle of approximately 127°, representing a novel tilted conformation distinct from typical membrane-inserted states [15] [19] [21].

Tertiary Structural Dynamics in Aqueous Solutions

In aqueous solutions, Peptidyl-Glycylleucine-Carboxyamide exhibits highly dynamic tertiary structural behavior characterized by the absence of stable tertiary contacts [6] [17] [21]. The peptide adopts an extended, unordered conformation with multiple short-lived backbone conformations in rapid exchange [17] [21]. Hydrogen-nitrogen to hydrogen-alpha coupling constants measured by nuclear magnetic resonance spectroscopy fall within the range of 6.2-6.8 Hz, confirming the predominantly unordered nature of the backbone conformation [18].

The structural dynamics in aqueous solution can be described as a mixture of different conformational states, including transient helical turns and extended conformations [18] [21]. The peptide demonstrates significant conformational flexibility, particularly in the amino-terminal region, which lacks stable secondary structure elements [2] [21]. This intrinsic flexibility in aqueous solution is attributed to the amphiphilic nature of the sequence, where hydrophobic and hydrophilic residues do not form stable intramolecular interactions in the absence of a hydrophobic environment [17] [25].

Molecular dynamics simulations have revealed that the unstructured state in aqueous solution is stabilized by favorable peptide-water interactions, particularly involving the charged lysine residues and polar amino acids [21] [22]. The absence of stabilizing tertiary contacts in water allows for rapid conformational sampling and maintains the peptide in a state ready for membrane interaction and subsequent structural reorganization [21] [25].

Amphiphilic Properties and Hydropathicity Profiles

Peptidyl-Glycylleucine-Carboxyamide exhibits pronounced amphiphilic properties that are fundamental to its biological activity and membrane-interacting capabilities [1] [3] [17]. The amphiphilic character arises from the distinct spatial segregation of hydrophobic and hydrophilic amino acids when the peptide adopts its α-helical conformation in membrane environments [1] [17] [19].

Hydropathicity analysis reveals that the hydrophobic residues, including alanine, isoleucine, leucine, valine, and methionine, are concentrated on one face of the α-helix, while the charged lysine residues and polar amino acids are positioned on the opposite face [17]. This amphiphilic arrangement creates a well-defined hydrophobic surface comprising approximately 62% of the total residues and a hydrophilic surface containing the four positively charged lysine residues [17].

The hydropathicity profile demonstrates that the carboxy-terminal region (residues 16-21) exhibits particularly strong hydrophobic character due to the presence of valine, alanine, and leucine residues [3] [17] [43]. This hydrophobic carboxy-terminal segment plays a crucial role in membrane insertion and peptide-peptide interactions [20] [43]. Recent computational studies have identified the carboxy-terminal tail as essential for facilitating water pore formation and enhancing peptide insertion into membrane bilayers [20] [43].

PGLa undergoes dramatic structural reorganization upon interaction with phospholipid bilayers, transitioning from a disordered random coil conformation in aqueous solution to a well-defined amphipathic alpha-helical structure when membrane-bound [1] [2]. This membrane-induced folding represents a fundamental biophysical property that drives the peptide's antimicrobial activity.

The peptide exhibits concentration-dependent conformational behavior in membrane environments, occupying distinct structural states designated as the S-state, T-state, and I-state [1] [3]. At low peptide-to-lipid ratios of approximately 1:200, PGLa adopts the surface-bound S-state, characterized by a tilt angle of 95-98 degrees relative to the membrane normal and an azimuthal rotation angle of 115-116 degrees [1] [4]. The amphipathic helix lies nearly parallel to the membrane surface, with charged lysine residues oriented toward the aqueous phase and hydrophobic residues interacting with the lipid acyl chains [1].

Upon increasing peptide concentration to ratios of 1:50 or higher, PGLa undergoes realignment to the tilted T-state, with the helix axis assuming a tilt angle of 125-130 degrees [3] [5]. This conformational transition occurs through peptide dimerization, forming antiparallel dimers that exhibit enhanced membrane penetration [4] [6]. Molecular dynamics simulations reveal that the T-state represents a symmetric antiparallel dimer configuration with close contacts between glycine and alanine residues at the dimerization interface [4].

The most deeply inserted I-state, characterized by tilt angles of 158-170 degrees, occurs primarily in the presence of the synergistic partner magainin 2, where PGLa can achieve near-transmembrane orientations [7] [8]. This state represents the formation of heterodimeric complexes that facilitate enhanced membrane permeabilization through toroidal pore mechanisms.

Helical Orientation in Phospholipid Bilayers

The orientation of PGLa within phospholipid bilayers exhibits remarkable sensitivity to membrane composition, particularly the fatty acyl chain length and saturation state [9] [10]. In membranes composed of saturated lipids with shorter acyl chains, such as dimyristoylphosphatidylcholine and dimyristoylphosphatidylglycerol, PGLa adopts transmembrane orientations even as a homopeptide [9] [10]. The peptide's hydrophobic thickness matching appears to be a critical determinant of its membrane topology.

Solid-state nuclear magnetic resonance studies demonstrate that the helical orientation correlates directly with membrane hydrophobic thickness [8]. In thick membranes containing palmitoyl-oleoyl fatty acids, PGLa maintains surface-parallel orientations, while in thinner membranes with myristoyl chains, the peptide transitions to more inserted configurations [9] [8]. This thickness-dependent behavior reflects the peptide's intrinsic hydrophobic moment and its tendency to minimize unfavorable hydrophobic-hydrophilic contacts.

The azimuthal rotation angle remains remarkably consistent across different membrane states, typically ranging from 115-116 degrees [1] [11]. This rotational preference positions the peptide's hydrophobic face toward the membrane interior while maintaining electrostatic interactions between cationic lysine residues and anionic lipid headgroups [12]. The preservation of this azimuthal orientation suggests that electrostatic steering plays a dominant role in determining peptide-membrane associations.

Temperature effects on helical orientation reveal additional complexity in PGLa's membrane behavior [13]. Below the lipid chain-melting transition, PGLa can insert spontaneously into gel-phase bilayers, adopting near-transmembrane orientations with tilt angles approaching 170 degrees [13]. Above the phase transition, the peptide exhibits temperature-dependent realignment, transitioning from the T-state at intermediate temperatures to the S-state at elevated temperatures [13].

Solid-state Nuclear Magnetic Resonance Characterization of Membrane-bound States

Nuclear magnetic resonance spectroscopy provides the most detailed structural characterization of PGLa's membrane-bound conformations through multiple isotopic labeling strategies [1] [3] [14]. Nitrogen-15 labeling at alanine-14 serves as a particularly sensitive probe for membrane topology, with chemical shifts of 88 parts per million indicating surface orientations and 178-182 parts per million corresponding to transmembrane alignments [9] [1].

Fluorine-19 nuclear magnetic resonance using trifluoromethyl-phenylglycine labels enables simultaneous measurement of chemical shift anisotropy and homonuclear dipolar couplings in oriented membrane samples [14] [5]. The dipolar splitting magnitude and sign directly report on the tilt angle of the peptide backbone relative to the magnetic field direction, providing orientational constraints with unprecedented precision [14]. Four strategically placed fluorine labels throughout the helical sequence confirm the amphipathic alpha-helical structure and validate the concentration-dependent realignment mechanism [3] [5].

Deuterium nuclear magnetic resonance employing alanine-d3 substitutions offers non-perturbing structural analysis through quadrupolar splitting measurements [1] [11]. The geometric analysis of labeled alanines approach enables determination of both tilt and azimuthal rotation angles from quadrupolar wave patterns [1]. Eight different alanine-d3 labeled peptides, including native alanine replacements and glycine or isoleucine substitutions, provide comprehensive orientational constraints for high-resolution structure determination [1].

The nuclear magnetic resonance data reveal rapid rotational motion around the membrane normal in liquid crystalline bilayers, with correlation times faster than the nuclear magnetic resonance timescale [3] [4]. This dynamic behavior indicates that PGLa does not form large, static aggregates but rather maintains oligomeric states limited to dimers or small multimers [3]. Exchange processes between conformational states occur on timescales of 50 kilohertz or faster, suggesting dynamic equilibria between S-state and T-state populations [11] [15].

Molecular Dynamics of N-terminal and C-terminal Regions

Molecular dynamics simulations reveal distinct dynamic behaviors for the N-terminal and C-terminal regions of membrane-bound PGLa [16] [17] [4]. The N-terminal region, encompassing residues 1-5, exhibits significant conformational flexibility with partial unfolding or fraying from the alpha-helical structure [16] [17]. This enhanced mobility reflects the reduced constraints on the peptide terminus when anchored at the membrane interface.

The C-terminal region demonstrates preferential insertion into the bilayer hydrophobic core, with residues 18-21 showing deeper membrane penetration compared to the N-terminus [16] [17]. This asymmetric insertion pattern correlates with the overall tilt angle of the peptide, where the C-terminus points toward the bilayer interior in both T-state and I-state configurations [3] [17]. The hydrophobic nature of the C-terminal residues, particularly leucine-21, facilitates this deeper insertion and proves essential for biological activity [18].

Transmembrane potential effects on PGLa dynamics reveal coupling between electrostatic fields and peptide orientation [17]. Elevated transmembrane potentials increase the population of tilted states through electrostatic interactions between the peptide and sodium cations at the membrane-water interface [17]. This coupling mechanism provides a potential regulatory mechanism for peptide activity under physiological conditions with membrane potential gradients.

The molecular dynamics of dimer formation involve specific interface contacts between small residues such as glycine and alanine [4] [16]. The antiparallel dimer configuration exhibits a crossing angle of 29-33 degrees between the two helical axes, with van der Waals interactions stabilizing the assembly [19] [4]. The dimer interface remains relatively rigid compared to the individual monomer termini, suggesting cooperative stabilization upon oligomerization [4].

Helical propensity shows concentration dependence, with higher peptide-to-lipid ratios leading to reduced alpha-helical content [16] [20]. At peptide-to-lipid ratios approaching 1:25, the helical fraction decreases from 60-80 percent to approximately 40 percent [16] [20]. This destabilization may result from increased peptide-peptide interactions and altered lipid packing around clustered peptides [16].

Thermodynamics of Peptide-Membrane Interactions

The thermodynamic driving forces for PGLa-membrane interactions involve complex contributions from enthalpy, entropy, and electrostatic effects [2] [21] [22]. Isothermal titration calorimetry measurements reveal that membrane binding is enthalpically favorable with binding enthalpies ranging from -11 to -15 kilocalories per mole, while entropy contributions are unfavorable [2] [22]. This enthalpic domination indicates that favorable intermolecular interactions drive the association process despite the reduction in conformational and translational freedom upon binding.

Membrane selectivity arises primarily from electrostatic accumulation at negatively charged surfaces rather than differential hydrophobic insertion [2] [21]. The binding constant for PGLa to phosphatidylcholine-phosphatidylglycerol vesicles (3:1 ratio) exceeds that for neutral phosphatidylcholine vesicles by approximately 50-fold when measured in terms of bulk concentrations [2]. However, when surface concentrations are considered, the intrinsic binding constants converge to similar values of 800-1500 per molar, indicating that electrostatic pre-concentration accounts for the apparent selectivity [2].

The membrane-induced random coil to alpha-helix transition contributes significantly to the overall binding thermodynamics [2] [22] [23]. Helix formation provides approximately 70 percent of the total binding enthalpy and 30 percent of the free energy of binding [2] [22]. This structural reorganization represents an exothermic process that stabilizes the membrane-associated state and couples conformational folding to membrane partitioning [23].

Pore formation represents a distinct thermodynamic process that becomes detectable at peptide-to-lipid ratios exceeding 1:60 [2] [21]. The endothermic pore formation process exhibits an enthalpy of 9.7 kilocalories per mole of peptide, corresponding to 180 calories per mole of perturbed lipid [2]. This energetic cost reflects the disruption of lipid packing and the creation of membrane defects that facilitate permeabilization [21].

Temperature dependence of the binding thermodynamics reveals that the interactions remain enthalpically driven across physiologically relevant temperature ranges [21] [24]. The binding process shows negative entropy changes consistent with the loss of conformational freedom upon membrane association and the ordering of lipid molecules around the inserted peptide [21]. These thermodynamic signatures distinguish PGLa from purely hydrophobic membrane-partitioning molecules and reflect the amphipathic nature of the peptide-membrane interaction.